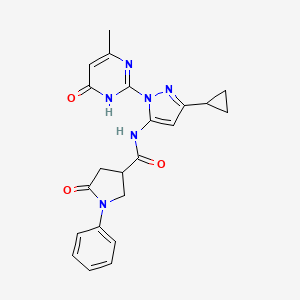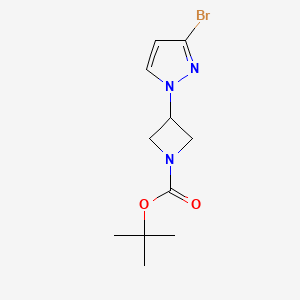
2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C7H11N3O2S . It has a molecular weight of 202.26 . This compound is used for research purposes and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of 2-aminothiazole-based compounds, including 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide, involves several artificial paths and varied physico-chemical factors . These compounds are derivatives of 2-amino-4-ferrocenyl-5 (1H-1,2,4-triazole-1-yl)−1.3-thiazole . Zaharia et al. synthesized several bis-thiazoles derivatives and studied their biological activity .Molecular Structure Analysis
The molecular structure of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, attached to an amino group and a carboxamide group.Chemical Reactions Analysis
The reactivity study of both the aryl substituent and amino group of a novel synthesized 2-amino-5-(4-acetylphenylazo)-thiazole compound and its scaffolds via different electrophilic reagents was conducted . They were biologically evaluated in vitro and in vivo for their toxicity and antioxidant activity based on liver function enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide include a molecular weight of 202.26 and a molecular formula of C7H11N3O2S . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antitumor and Antiproliferative Activity
Thiazole derivatives, such as those described in the development of dual Src/Abl kinase inhibitors, exhibit potent antiproliferative activity against various cancer cell lines. For instance, compounds with a similar structure have demonstrated significant antitumor activity in preclinical assays, highlighting their potential in oncology applications (Lombardo et al., 2004). Additionally, efficient synthesis methods for thiazole-5-carboxamide derivatives have been developed, showcasing their relevance in creating anticancer drugs like dasatinib, which underscores the versatility of thiazole compounds in drug development (Bang-Chi Chen et al., 2009).
Antimicrobial and Antifungal Applications
Thiazole derivatives have also been synthesized for antimicrobial and antifungal testing, displaying activity against various bacterial and fungal strains. This includes novel thiazolidine-2,4-dione carboxamide and amino acid derivatives evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Corrosion Inhibition
The study of thiazole derivatives extends to materials science, where they are investigated for corrosion inhibition properties. Research indicates that thiazole compounds can effectively prevent mild steel corrosion in acidic environments, demonstrating the multifaceted applications of thiazole derivatives beyond pharmaceuticals (K. F. Khaled & M. Amin, 2009).
Eigenschaften
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-10-7(8)13-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYJTKHGNTPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2658616.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide](/img/structure/B2658618.png)
![4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2658619.png)
![N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2658620.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2658626.png)

![6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2658628.png)


![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)